3-Benzyloxy-4-fluorophenol
Description
3-Benzyloxy-4-fluorophenol (CAS: 1416713-01-3) is a fluorinated phenolic derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 3-position and a fluorine atom at the 4-position of the phenolic ring. Its molecular formula is C₁₃H₁₁FO₂, with a molecular weight of 218.22 g/mol, and it is typically available at 95% purity . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structural features—a polar hydroxyl group, an electron-withdrawing fluorine atom, and a bulky benzyloxy substituent—influence its reactivity, solubility, and applications.
Properties
IUPAC Name |
4-fluoro-3-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQHZXWKMTORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-fluorophenol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol.
Protection of Hydroxyl Group: The hydroxyl group of 4-fluorophenol is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-fluorophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Benzyloxy-4-fluorophenol with four related compounds, highlighting key structural differences and their implications:
Key Observations:
- Substituent Effects: The benzyloxy group in this compound enhances hydrophobicity compared to smaller substituents (e.g., methyl or formyl groups in other compounds). This impacts solubility, with the compound being less water-soluble than 3-Fluoro-4-hydroxybenzaldehyde .
- Reactivity: The phenol group in this compound offers acidity (pKa ~10), making it more reactive in deprotonation reactions than the amine in 3-Fluoro-4-methylbenzylamine (pKa ~9–10 for benzylamines) .
- Electronic Effects: The electron-withdrawing fluorine atom at the 4-position directs electrophilic substitution to the 5-position, a feature shared with 3-Fluoro-4-hydroxybenzaldehyde but absent in non-fluorinated analogs .
Biological Activity
3-Benzyloxy-4-fluorophenol is a compound that has garnered interest due to its potential biological activities and interactions with various biochemical pathways. Although research on this specific compound is limited, existing studies provide insights into its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Characteristics
- Molecular Formula : CHF O
- Molecular Weight : 218.23 g/mol
- Structure : The compound features a fluorine atom at the para position of a phenolic ring, with a benzyloxy group at the meta position.
This compound's biological activity is thought to arise from its interactions with specific enzymes and proteins:
- Enzyme Interaction : It has been shown to interact with phenol hydroxylase, which is crucial for the hydroxylation of phenolic compounds. This interaction can lead to the formation of fluorocatechol, an important intermediate in metabolic pathways involving fluorinated compounds.
- Cell Signaling Pathways : The compound may influence cell signaling pathways such as the MAPK/ERK pathway, which is essential for regulating cell proliferation and differentiation.
The biochemical properties of this compound suggest several potential effects:
- Antioxidant Activity : At low doses, it has been observed to enhance antioxidant defense mechanisms and reduce oxidative stress in various cellular models.
- Cellular Effects : It can modulate gene expression and influence cellular metabolism, indicating a role in cellular homeostasis and response to environmental stressors.
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored. However, its bioavailability and stability under laboratory conditions suggest that it could be effective in delivering biological effects over time.
Dosage Effects in Animal Models
Studies indicate that the biological effects of this compound vary with dosage:
- Low Doses : Beneficial effects such as enhanced antioxidant activity.
- High Doses : Potential toxicity or adverse effects may arise, necessitating further investigation into safe dosage ranges.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Inhibits phenol hydroxylase leading to fluorocatechol formation |
| Cell Signaling | Modulates MAPK/ERK pathway affecting proliferation and differentiation |
| Antioxidant Activity | Enhances antioxidant defenses; reduces oxidative stress |
| Cellular Effects | Influences gene expression and cellular metabolism |
| Dosage Effects | Beneficial at low doses; potential toxicity at high doses |
Case Studies and Research Findings
- Phenolic Hydroxylation Study : Research indicated that this compound interacts with phenol hydroxylase, confirming its role in metabolic pathways involving fluorinated compounds.
- Cellular Metabolism Investigation : In vitro studies revealed that this compound can modulate key signaling pathways, suggesting its potential use in therapeutic applications targeting cellular growth and differentiation processes .
- Antioxidant Mechanism Exploration : Animal model studies demonstrated that low doses of this compound enhance the body's antioxidant defenses, indicating a protective role against oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
